![molecular formula C23H26N4O2 B2960460 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)methoxy]-6-methylpyridine CAS No. 2379974-84-0](/img/structure/B2960460.png)
2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)methoxy]-6-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)methoxy]-6-methylpyridine is a synthetic organic compound It is characterized by its complex structure, which includes an imidazole ring, a benzoyl group, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)methoxy]-6-methylpyridine typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia.
Benzoylation: The imidazole ring is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Piperidine Ring Formation: The piperidine ring can be formed through the hydrogenation of pyridine derivatives.
Coupling Reactions: The final compound is obtained by coupling the benzoylated imidazole with the piperidine and pyridine rings through etherification and other coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole and piperidine rings.
Reduction: Reduction reactions may target the benzoyl group or the imidazole ring.
Substitution: Substitution reactions can occur at various positions on the rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology and Medicine
Pharmacology: Potential as a drug candidate due to its complex structure and functional groups.
Biochemistry: Study of its interactions with biological molecules.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Industry:
Mechanism of Action
The mechanism of action of 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)methoxy]-6-methylpyridine would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors, leading to changes in cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)methoxy]-6-ethylpyridine
- 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)methoxy]-6-methylquinoline
Uniqueness
The uniqueness of 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)methoxy]-6-methylpyridine lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-18-4-2-6-22(25-18)29-16-20-5-3-12-27(15-20)23(28)21-9-7-19(8-10-21)14-26-13-11-24-17-26/h2,4,6-11,13,17,20H,3,5,12,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRNGVMVODXDNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2960377.png)

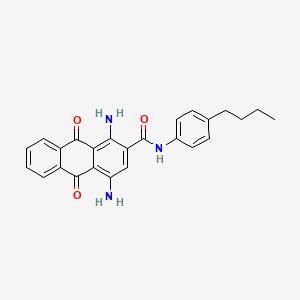
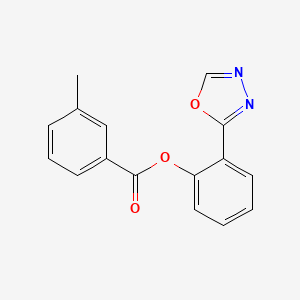
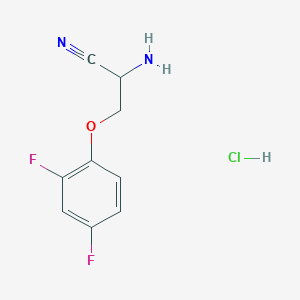
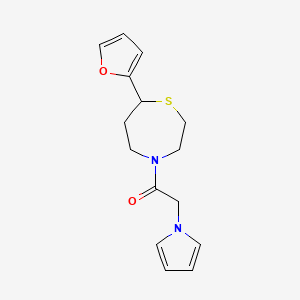
![2-chloro-N-[1-(2,4-difluorophenyl)ethyl]acetamide](/img/structure/B2960385.png)
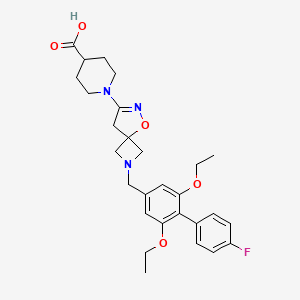
![1-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2960391.png)

![2-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2960394.png)

![2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2960396.png)
![5-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1H-indole](/img/structure/B2960397.png)
